Disulfuro de 2-tienilo

Descripción general

Descripción

2-Thienyl disulfide is a chemical compound with the molecular formula C8H6S4 . It has an average mass of 230.393 Da and a monoisotopic mass of 229.935226 Da .

Molecular Structure Analysis

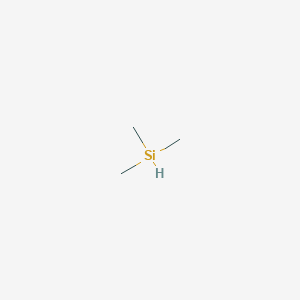

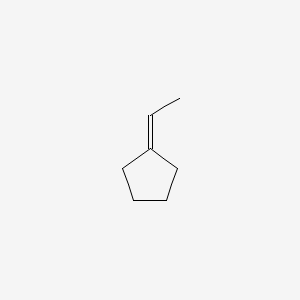

The molecular structure of 2-Thienyl disulfide consists of two thiophene rings connected by a disulfide bond . The thiophene ring is a five-membered ring made up of one sulfur atom and four carbon atoms .

Chemical Reactions Analysis

The interconversion between dithiol and disulfide groups is a redox reaction: the free dithiol form is in the reduced state, and the disulfide form is in the oxidized state . In the oxidized (disulfide) state, each sulfur atom has lost a bond to hydrogen and gained a bond to sulfur .

Physical And Chemical Properties Analysis

2-Thienyl disulfide has a molecular weight of 230.39 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Aplicaciones Científicas De Investigación

Química medicinal

Disulfuro de 2-tienilo: es un compuesto que ha demostrado ser prometedor en química medicinal debido a su similitud estructural con los tiazoles, que son conocidos por sus diversas actividades biológicas . Los derivados del tiazol, incluidos los relacionados con el this compound, se han investigado por su potencial como antioxidantes, analgésicos, agentes antiinflamatorios y fármacos antimicrobianos. También muestran promesa en aplicaciones antivirales, diuréticas, anticonvulsivas, neuroprotectoras y antitumorales.

Ciencia de materiales

En el ámbito de la ciencia de los materiales, el this compound desempeña un papel como inhibidor de la corrosión . Sus derivados son integrales para el desarrollo de semiconductores orgánicos, contribuyendo al avance de los transistores de efecto de campo orgánico (OFET) y los diodos orgánicos emisores de luz (OLED). La capacidad del compuesto para alterar las propiedades electrónicas lo hace valioso para crear materiales con propiedades conductoras o fotovoltaicas específicas.

Ciencia ambiental

Las aplicaciones ambientales del This compound están relacionadas con su uso en sabores y fragancias, como lo indica su inclusión en la base de datos de la Flavor and Extract Manufacturers Association (FEMA) . Si bien las aplicaciones ambientales directas no están ampliamente documentadas, el papel del compuesto en los aditivos alimentarios sugiere un potencial para el monitoreo ambiental y las evaluaciones de seguridad.

Industria alimentaria

This compound: es reconocido por la FEMA y se utiliza en la industria alimentaria por su perfil de sabor sabroso . Se considera generalmente reconocido como seguro (GRAS) y se ha evaluado su seguridad en aditivos y contaminantes alimentarios. Este compuesto se puede utilizar para realzar los sabores en varios productos alimenticios, contribuyendo a la diversidad de sabores disponibles en el mercado.

Electrónica

En electrónica, los derivados del tiofeno, que incluyen This compound, se utilizan por sus propiedades electrónicas. Son clave en la síntesis de polímeros utilizados en dispositivos electrónicos y optoelectrónicos . Estos polímeros son esenciales para crear componentes como células solares, dispositivos electrocrómicos y otras aplicaciones electrónicas donde el control de las propiedades electrónicas es crucial.

Agricultura

Si bien las aplicaciones específicas del This compound en agricultura no están directamente documentadas, la familia más amplia de derivados del tiofeno tiene aplicaciones potenciales en este campo. Por ejemplo, los compuestos basados en tiofeno pueden influir en el crecimiento de las plantas y las respuestas al estrés, lo que podría conducir a mejores rendimientos de los cultivos y prácticas agrícolas .

Safety and Hazards

Direcciones Futuras

Thiophene-based analogs, including 2-Thienyl disulfide, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of 2-Thienyl disulfide and its derivatives.

Mecanismo De Acción

Target of Action

Thiophene derivatives, which include 2-thienyl disulfide, are known to exhibit a variety of properties and applications in industrial chemistry and material science .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological effects .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties .

Análisis Bioquímico

Biochemical Properties

It is known that thiophene derivatives, which include 2-Thienyl disulfide, have been studied for their potential as biologically active compounds .

Cellular Effects

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Propiedades

IUPAC Name |

2-(thiophen-2-yldisulfanyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S4/c1-3-7(9-5-1)11-12-8-4-2-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLFWWMPGNMXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SSC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047476 | |

| Record name | 2-Thienyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Yellow to green crystals; rubbery odour | |

| Record name | Di-2-thienyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Thienyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/985/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

5% in CH3CN, Soluble at room temperature (in ethanol) | |

| Record name | 2-Thienyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/985/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

6911-51-9 | |

| Record name | 2,2′-Dithiobis[thiophene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6911-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dithiobis(thiophene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006911519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thienyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DITHIOBIS(THIOPHENE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2G7KBC8VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Di-2-thienyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56 - 57 °C | |

| Record name | Di-2-thienyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary method for synthesizing 2-thienyl disulfide?

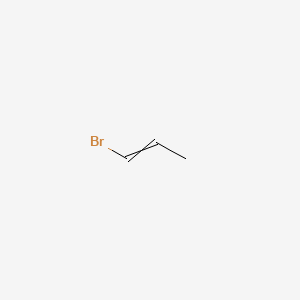

A: While 2-thienyl disulfide itself may be commercially available, its derivatives are often synthesized. One common approach involves the reaction of appropriately substituted bromonitrothiophenes with sodium sulfide. This method allows for the introduction of various functional groups, enabling structure-activity relationship studies. []

Q2: Can you provide an example of a specific derivative of 2-thienyl disulfide and its synthesis?

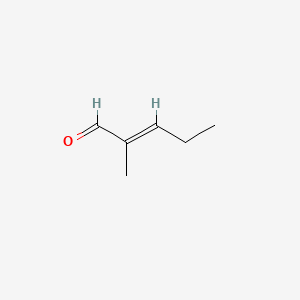

A: Researchers synthesized a novel bis(2-thienyl)disulfide derivative (compound 4 in the study) through a multi-step reaction. This involved reacting ethyl 3-oxobutanoate, carbon disulfide, and chloroacetone in the presence of K2CO3. []

Q3: What spectroscopic techniques are valuable for characterizing 2-thienyl disulfide derivatives?

A: Various spectroscopic methods are crucial for confirming the structure of synthesized 2-thienyl disulfide derivatives. These include: * NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides information about the compound's structure and the environment of its hydrogen and carbon atoms. Researchers utilized both experimental NMR and DFT calculations to analyze compound 4. [] * IR (Infrared) Spectroscopy: Helps identify functional groups present in the molecule based on their characteristic vibrational frequencies. [] * UV (Ultraviolet-Visible) Spectroscopy: Provides insights into the electronic transitions within the molecule, which can be related to its structure and conjugation. []

Q4: Have any computational studies been performed on 2-thienyl disulfide derivatives?

A: Yes, Density Functional Theory (DFT) calculations have been employed to study 2-thienyl disulfide derivatives. For example, DFT was used for: * Charge population analysis: This helps understand the distribution of electron density within the molecule, offering insights into its reactivity and potential interactions. [] * Simulating experimental NMR chemical shifts: Comparing calculated and experimental NMR data helps validate the proposed structure of the synthesized compound. []

Q5: Beyond structural characterization, are there any applications of 2-thienyl disulfide derivatives that have been investigated?

A5: Research suggests potential applications in the following areas:

* **Antimicrobial activity:** Studies on di(nitrothienyl)sulfides, including 2-thienyl disulfide derivatives, demonstrated in vitro activity against several gram-positive bacteria. Interestingly, replacing the thiophene ring with a benzene ring reduced the observed activity. This highlights the importance of the thiophene moiety for the antimicrobial properties of these compounds. []* **In silico studies:** Computational methods have been employed to investigate the potential of compound **4** as a dihydrofolate reductase (DHFR) inhibitor. This enzyme plays a critical role in folate metabolism and is a target for various antibacterial and anticancer drugs. These in silico studies provide preliminary evidence that warrants further experimental validation. []Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.